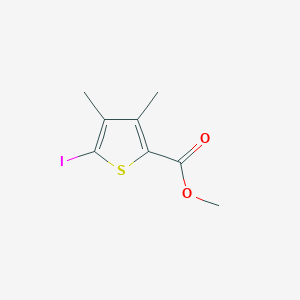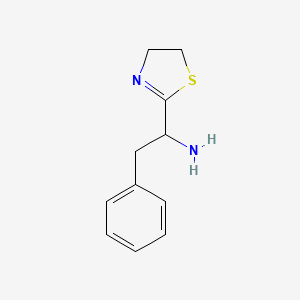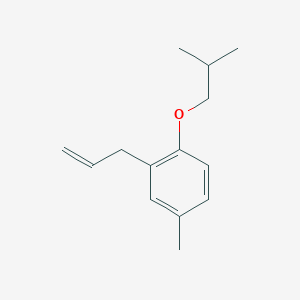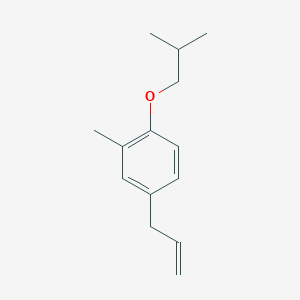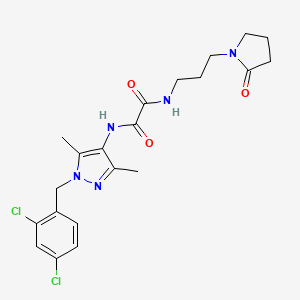
C21H25Cl2N5O3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C21H25Cl2N5O3 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and is known for its high efficacy and safety profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of Levocetirizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Research on its effects on histamine receptors and its role in allergic responses.
Medicine: Extensive studies on its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief .
Wirkmechanismus
Levocetirizine works by selectively inhibiting the H1 histamine receptors, thereby preventing the action of histamine, a substance in the body that causes allergic symptoms. It binds to the receptors and blocks the pathway, reducing symptoms like itching, swelling, and rashes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine with a similar mechanism of action.
Fexofenadine: Known for its non-sedative properties and used in treating allergic conditions .
Uniqueness
Levocetirizine is unique due to its high selectivity for H1 receptors and its minimal sedative effects compared to other antihistamines. Its enantiomeric purity contributes to its effectiveness and safety profile, making it a preferred choice for treating allergies .
Eigenschaften
Molekularformel |
C21H25Cl2N5O3 |
|---|---|
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-13-19(14(2)28(26-13)12-15-6-7-16(22)11-17(15)23)25-21(31)20(30)24-8-4-10-27-9-3-5-18(27)29/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,24,30)(H,25,31) |
InChI-Schlüssel |
YSSWXXLKXRCXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCCN3CCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
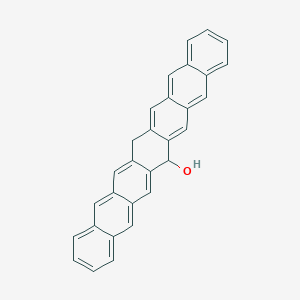
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
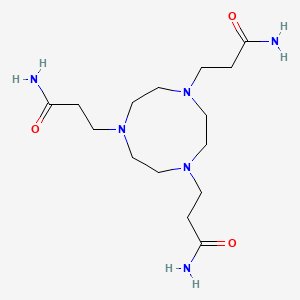
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
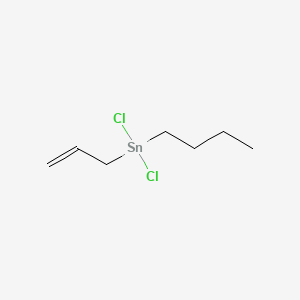

![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

